molecular formula C14H18O2 B12608328 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol CAS No. 53446-96-1

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol

Katalognummer: B12608328
CAS-Nummer: 53446-96-1
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: MQGSIHKWQWHLAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic compound with a unique structure that includes two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves the hydrogenation of phenanthrene derivatives. The process can be carried out using catalysts such as palladium on carbon or platinum oxide under hydrogen gas at elevated pressures and temperatures. The hydroxyl groups are introduced through subsequent oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation and oxidation steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4,4A,9,10,10A-Octahydrophenanthrene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Dehydroabietic Acid: Contains a similar polycyclic structure but with different functional groups, leading to distinct chemical and biological properties.

    Phenanthrene Derivatives: Share the core phenanthrene structure but differ in the presence and position of functional groups.

Uniqueness

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is unique due to the presence of two hydroxyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

53446-96-1

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol

InChI

InChI=1S/C14H18O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1,3,5,7,10,12-16H,2,4,6,8H2

InChI-Schlüssel

MQGSIHKWQWHLAP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.